molecular formula C7H10O3 B12434429 Methyl 2-(prop-2-yn-1-yloxy)propanoate

Methyl 2-(prop-2-yn-1-yloxy)propanoate

Cat. No.: B12434429
M. Wt: 142.15 g/mol
InChI Key: JWBIJGCMAURQHW-UHFFFAOYSA-N
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Description

Methyl 2-(prop-2-yn-1-yloxy)propanoate is an ester derivative featuring a propargyl ether (prop-2-yn-1-yloxy) group attached to a methyl propanoate backbone. Its molecular structure combines the reactivity of the alkyne (propargyl) group with the ester functionality, making it a versatile intermediate in organic synthesis and pharmaceutical applications. These structures are typically resolved using tools like SHELXL () and visualized via programs such as ORTEP (), underscoring the importance of crystallographic techniques in elucidating molecular geometries .

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 2-prop-2-ynoxypropanoate

InChI

InChI=1S/C7H10O3/c1-4-5-10-6(2)7(8)9-3/h1,6H,5H2,2-3H3

InChI Key

JWBIJGCMAURQHW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(prop-2-yn-1-yloxy)propanoate can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(prop-2-yn-1-yloxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(prop-2-yn-1-yloxy)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(prop-2-yn-1-yloxy)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. Additionally, the prop-2-yn-1-yloxy group can act as a reactive site for further chemical modifications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propargyl-Containing Derivatives

(a) (Prop-2-yn-1-ylsulfanyl)carbonitrile ()
  • Structure : Contains a propargyl group linked to a thiocyanate (C≡S) moiety.
  • Key Differences : Replaces the oxygen in the propargyl ether with sulfur, increasing electronegativity and altering reactivity. The thiocyanate group may enhance toxicity compared to the ester group in the target compound.
  • Safety Profile: Limited toxicological data available; precautionary measures emphasize avoiding inhalation or contact (P261, P262) .
(b) 1-[2-Hydroxy-4-(Prop-2-yn-1-yloxy)-phenyl]ethanone ()
  • Structure : Aromatic ketone with a propargyl ether substituent.
  • Crystallographic Data : Resolved via SHELX-76 (R factor = 0.043), showing a mean σ(C–C) bond deviation of 0.002 Å, indicative of structural stability. The propargyl group adopts a linear geometry, typical of sp-hybridized carbons .

Propanoate Esters and Related Impurities ()

Compound Name Functional Groups Key Properties
Methyl 2-(prop-2-yn-1-yloxy)propanoate Propargyl ether, methyl ester High reactivity due to alkyne; ester hydrolyzes under basic conditions.
Imp. D: (2RS)-2-(4-Methylphenyl)-propanoic Acid Phenyl, carboxylic acid Higher acidity (pKa ~4.8) compared to esters; limited solubility in nonpolar solvents.
Imp. F: 3-[4-(2-Methylpropyl)phenyl]-propanoic Acid Branched alkyl, carboxylic acid Enhanced lipophilicity due to isobutyl group; potential for membrane permeability.

Key Observations :

  • Reactivity : The propargyl ether in the target compound introduces alkyne-based reactivity (e.g., click chemistry), absent in phenyl-substituted analogs.
  • Solubility : Ester groups (target compound) improve solubility in organic solvents compared to carboxylic acids (Imp. D, F) .

Analytical and Spectroscopic Comparisons ()

The quantification of pyruvate derivatives like 2-(2-(4-fluorophenyl)hydrazono)propanoate (23) via ¹H-NMR (δ 1.91 ppm for methyl hydrogens) highlights challenges in integrating signals near solvent peaks. Ethyl viologen (δ 1.56, 8.40, 8.99 ppm) serves as an internal standard for accurate integration, a method applicable to ester-containing compounds like this compound .

Biological Activity

Methyl 2-(prop-2-yn-1-yloxy)propanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The compound's mechanism of action may involve disrupting bacterial cell membranes or interfering with essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLCell membrane disruption
Staphylococcus aureus16 µg/mLInhibition of cell wall synthesis
Pseudomonas aeruginosa64 µg/mLInterference with metabolic pathways

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as A375 (melanoma) and PC3 (prostate cancer). The compound appears to activate intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic factors.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µg/mL)Mechanism of Action
A37528.94Induction of apoptosis via mitochondrial pathway
PC336.12Activation of caspase-dependent apoptosis

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Apoptosis Induction : It activates signaling pathways that lead to programmed cell death in malignant cells.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

Case Studies

A notable study conducted by researchers at Virginia Commonwealth University focused on the compound's effect on Type III secretion systems in pathogenic bacteria. The findings indicated that this compound could reduce the secretion of virulence factors, thereby mitigating pathogenicity in bacterial infections .

Another investigation evaluated its anticancer properties against various human cancer cell lines, revealing a dose-dependent response with significant cytotoxic effects compared to standard chemotherapeutics like cisplatin .

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